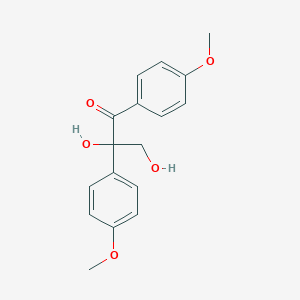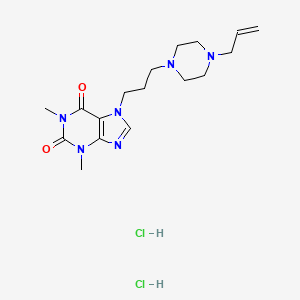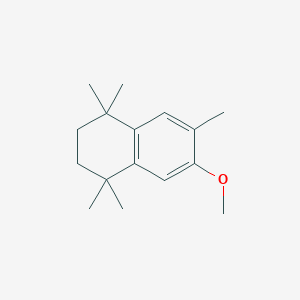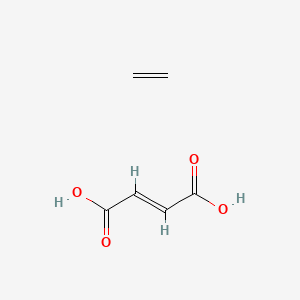
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide is an organic compound with a unique structure that includes a hydrazinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide typically involves the reaction of but-2-en-1-ylidene with 1,1,1-trimethylhydrazinium iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield hydrazine derivatives, and substitution may yield various substituted hydrazinium compounds.
Wissenschaftliche Forschungsanwendungen
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism by which 2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(2E)-but-2-en-1-ylidene]butanedioic acid
- (E)-(2E)-but-2-en-1-ylidenehydrazine
Uniqueness
2-(But-2-en-1-ylidene)-1,1,1-trimethylhydrazin-1-ium iodide is unique due to its specific structure, which includes a hydrazinium ion. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Eigenschaften
CAS-Nummer |
20597-67-5 |
|---|---|
Molekularformel |
C7H15IN2 |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
(but-2-enylideneamino)-trimethylazanium;iodide |
InChI |
InChI=1S/C7H15N2.HI/c1-5-6-7-8-9(2,3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MRNNEQRCYVBZHB-UHFFFAOYSA-M |
Kanonische SMILES |
CC=CC=N[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


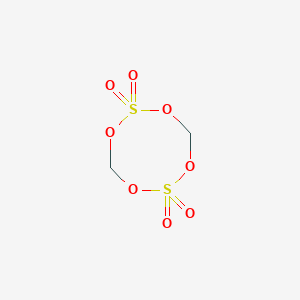

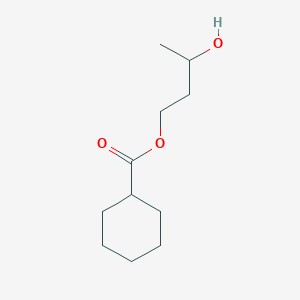

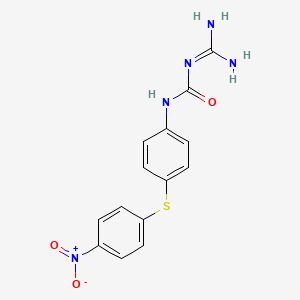

![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
